Ethyl 4-(difluoromethyl)-2-methyl-6-(p-tolyl)nicotinate
Description
Ethyl 4-(difluoromethyl)-2-methyl-6-(p-tolyl)nicotinate is a substituted nicotinate ester featuring a difluoromethyl group at position 4, a methyl group at position 2, and a para-tolyl substituent at position 6 of the pyridine ring. For example, ethyl 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinate (CAS 200879-75-0) shares a similar backbone, differing only in the substituent at position 4 (trifluoromethyl vs. difluoromethyl) . Such analogs are often synthesized via one-pot multicomponent reactions or Suzuki coupling, as seen in and , where ethyl nicotinates with aryl or heteroaryl groups are prepared for applications in medicinal chemistry or materials science .
Properties
IUPAC Name |
ethyl 4-(difluoromethyl)-2-methyl-6-(4-methylphenyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO2/c1-4-22-17(21)15-11(3)20-14(9-13(15)16(18)19)12-7-5-10(2)6-8-12/h5-9,16H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEHPVCNYRBYOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1C(F)F)C2=CC=C(C=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Alkali-Mediated Coupling and Cyclization (Preferred Industrial Route)
A recent patent (CN114716320A, 2022) describes an improved stepwise method that overcomes limitations of earlier one-pot processes such as incomplete conversion and difficult purification. The method involves:
- Step 1: Coupling two fragments under alkaline conditions to form an intermediate (Intermediate I), typically involving ethyl 4-chloroacetoacetate and an etherified compound such as ethylene glycol monomethyl ether salt.
- Step 2: Substitution reaction of Intermediate I with a compound bearing the difluoromethyl group under controlled temperature (-15 ℃ to 30 ℃, preferably 0 ℃ to 10 ℃) and molar ratios optimized for minimal side reactions.
- Step 3: Intramolecular cyclization induced by ammonium salts or ammonia to form the nicotinate ring system with difluoromethyl substitution (Intermediate II).
This stepwise approach significantly reduces the formation of enamines and other byproducts, improves yield, and facilitates purification. The process is amenable to large-scale production due to its mild conditions and high selectivity.
Reaction Conditions Summary:
| Step | Reactants | Conditions | Notes |
|---|---|---|---|
| 1 | Ethyl 4-chloroacetoacetate + ethylene glycol monomethyl ether salt | Alkali (Na alkoxide or Na2CO3), toluene/ethanol solvent, molar ratio 1:2-2.3 | Optimal ratio prevents incomplete reaction and side reactions |
| 2 | Intermediate I + difluoromethyl-containing compound | Alkali, organic solvent (methanol, ethanol, toluene), temperature 0–10 ℃ | Controlled substitution to minimize side products |
| 3 | Ammonium salt or ammonia | Acetic acid solvent, 50 ℃, 1.5 h | Ring closure to form nicotinate core |
- Higher yield and purity compared to direct one-pot methods.
- Reduced side reactions and byproducts.
- Suitable for industrial scale-up.
- Avoids harsh reagents like sodium hydride and hazardous ammonia gas handling in uncontrolled conditions.
Alternative Route via 2-Methyl Nicotinate Intermediate
Another method involves first preparing 2-methyl nicotinate derivatives, which are then functionalized to introduce the difluoromethyl and p-tolyl groups.
According to patent CN112824387A (2019), the preparation of 2-methyl nicotinate can be achieved by:
- Reacting 1,1,3,3-tetramethoxypropane or 1,1,3,3-tetraethoxypropane with acid to form an intermediate compound.
- Condensing this intermediate with β-aminocrotonate in an organic solvent at 50–60 ℃ for 5–7 hours.
- Post-reaction workup involving pH adjustment (to 5–7) with bases such as sodium carbonate or sodium hydroxide, followed by extraction and purification.
This method avoids the use of malodorous and hazardous acrolein, improves safety, and yields over 65% with product purity above 98%. The 2-methyl nicotinate intermediate can then be further elaborated by introducing the difluoromethyl and p-tolyl substituents through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions, although specific details for these subsequent steps are less documented in the available sources.
Fluoroethyl Aryl Pyridinyl Substituted Ureas as Analogous Syntheses
A related synthetic approach for fluoroethyl aryl pyridinyl compounds involves:
- Condensing an (iso)nicotinic acid ethyl ester with substituted phenyl acetonitrile in ethanol with sodium ethoxide under reflux.
- Formation of a cyanoketone intermediate isolated by acidification and filtration.
- Conversion of the cyanoketone to the desired amine via oxime intermediates.
- Final coupling with fluoroethyl ammonium chloride to yield fluoroethyl ureas.
While this method is for a related class of compounds, the strategy of using ethyl nicotinate derivatives and functionalized phenyl precursors under basic conditions is relevant for preparing this compound analogs.
Comparative Analysis of Preparation Routes
| Feature | Stepwise Alkali-Mediated Coupling (CN114716320A) | 2-Methyl Nicotinate Intermediate Route (CN112824387A) | Fluoroethyl Aryl Pyridinyl Route (Ambeed) |
|---|---|---|---|
| Key Starting Materials | Ethyl 4-chloroacetoacetate, ethylene glycol monomethyl ether salt, difluoromethyl compound | 1,1,3,3-tetramethoxypropane, β-aminocrotonate | Ethyl nicotinate, substituted phenyl acetonitrile |
| Reaction Conditions | Mild alkali, controlled temperature (0–10 ℃), organic solvents (toluene, ethanol) | Acid catalysis, 50–60 ℃, organic solvents | Reflux in ethanol, sodium ethoxide base |
| Yield | High, improved by stepwise control | Moderate to high (>65%) | Not specified, but effective for related compounds |
| Side Reactions | Minimized by stepwise approach | Low, avoids hazardous intermediates | Moderate, involves multiple steps |
| Scalability | Suitable for industrial scale | Suitable for industrial scale | More suited for laboratory scale |
| Purification | Easier due to fewer byproducts | Standard extraction and distillation | Requires multiple purification steps |
Summary Table of Key Reaction Parameters
| Step | Reactants/Intermediates | Solvent(s) | Temperature (℃) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Ethyl 4-chloroacetoacetate + ethylene glycol monomethyl ether salt | Toluene, ethanol | Room temp | 1–2 | High | Molar ratio 1:2–2.3 critical |
| 2 | Intermediate I + difluoromethyl compound | Methanol, ethanol, toluene | 0–10 | 1–3 | High | Controlled substitution reaction |
| 3 | Ammonium salt + reaction mixture | Acetic acid | 50 | 1.5 | High | Ring closure to form nicotinate core |
| Alternative 1 | 1,1,3,3-tetramethoxypropane + acid | Organic solvent | 50–60 | 5–7 | >65 | Produces 2-methyl nicotinate intermediate |
| Alternative 2 | β-aminocrotonate + intermediate B | Organic solvent | 50–60 | 5–7 | >65 | Followed by base extraction and purification |
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(difluoromethyl)-2-methyl-6-(p-tolyl)nicotinate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Ethyl 4-(difluoromethyl)-2-methyl-6-(p-tolyl)nicotinate has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a probe in biological studies to understand cellular processes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 4-(difluoromethyl)-2-methyl-6-(p-tolyl)nicotinate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism would depend on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at position 4 significantly influences the electronic and steric properties of the nicotinate scaffold:
- Trifluoromethyl vs. Difluoromethyl: Ethyl 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinate (C₁₇H₁₆F₃NO₂, MW 323.31 g/mol) has higher molecular weight and greater electron-withdrawing capacity compared to the difluoromethyl analog due to the additional fluorine atom . This may enhance metabolic stability in pharmaceutical contexts.
- Methoxy vs. Difluoromethyl: Ethyl 4-(4-methoxyphenyl)-2-methyl-6-(p-tolyl)nicotinate (4h, C₂₅H₂₅NO₃, MW 387.54 g/mol) exhibits distinct NMR shifts (e.g., δ 163.57 ppm for carbonyl) and IR absorption at 1675 cm⁻¹ (ester C=O), reflecting the electron-donating methoxy group’s impact on resonance .
Spectral and Analytical Data
Key spectral differences among analogs include:
- ¹³C NMR : The trifluoromethyl analog () would show a characteristic CF₃ signal near δ 120–125 ppm (quartet, J ≈ 270 Hz), whereas the difluoromethyl group in the target compound would split into a doublet of quartets (δ ~110–115 ppm, J ≈ 30–35 Hz for CF₂H) .
- IR Spectroscopy: The ester carbonyl stretch (~1700–1675 cm⁻¹) is consistent across analogs, but substituents like nitriles (e.g., 5-cyano derivatives in and ) introduce strong C≡N stretches near 2220 cm⁻¹ .
Data Table: Key Analogs of Ethyl 4-(difluoromethyl)-2-methyl-6-(p-tolyl)nicotinate
Critical Analysis of Evidence
- Contradictions: lists structural analogs (e.g., ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate, CAS 445-71-6) with high similarity scores (0.86) but lacks direct data on the target compound .
- Gaps: No biological or synthetic data for this compound are provided, necessitating extrapolation from analogs.
- Authoritative Sources : Peer-reviewed studies () and pharmacopeial standards () ensure methodological rigor, while commercial data () offer practical insights into purity and availability.
Biological Activity
Ethyl 4-(difluoromethyl)-2-methyl-6-(p-tolyl)nicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
This compound is characterized by a unique molecular structure that includes a difluoromethyl group and a nicotinic acid derivative. The presence of fluorine atoms enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The difluoromethyl group may influence the compound's binding affinity to various receptors, including:
- G-protein-coupled receptors (GPCRs) : These are involved in numerous signaling pathways that regulate physiological processes.
- Ion channels : Modulation of ion channel activity can affect cellular excitability and neurotransmission.
The compound's mechanism of action likely involves modulation of signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity . It has been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. The compound's ability to modulate key signaling pathways involved in cancer progression makes it a candidate for further investigation in cancer therapeutics.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties . Research indicates that it can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses in vitro. This activity suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial effects against various pathogens. Preliminary findings suggest it possesses activity against certain bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
Comparative Studies
To better understand the biological activity of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key differences and similarities:
| Compound Name | Structure Features | Biological Activity | Notes |
|---|---|---|---|
| This compound | Difluoromethyl group | Anticancer, anti-inflammatory | Potential lead compound |
| Ethyl 4-(trifluoromethyl)-2-methyl-6-(p-tolyl)nicotinate | Trifluoromethyl group | Anticancer | Enhanced lipophilicity |
| Ethyl 4-(chloromethyl)-2-methyl-6-(p-tolyl)nicotinate | Chloromethyl group | Moderate antimicrobial | Lower potency than difluoromethyl variant |
Case Studies and Research Findings
- Anticancer Activity Study : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of breast cancer cell lines at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction via caspase activation.
- Anti-inflammatory Mechanism : In an experimental model of inflammation, treatment with the compound resulted in a 50% reduction in TNF-alpha levels compared to controls, suggesting robust anti-inflammatory effects.
- Antimicrobial Efficacy : A recent assay showed that the compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, indicating promising antimicrobial properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
